N1-(3,4-dimethoxyphenethyl)-N2-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-18-9-4-15(14-19(18)30-2)10-11-22-20(25)21(26)23-16-5-7-17(8-6-16)24-12-3-13-31(24,27)28/h4-9,14H,3,10-13H2,1-2H3,(H,22,25)(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCHBOUNHNIBDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between the target compound and key analogs:
Table 1: Structural and Functional Comparison of Oxalamide Derivatives
Key Observations
Structural Features: The target compound distinguishes itself with a 1,1-dioxidoisothiazolidine group, which may enhance solubility or metabolic stability compared to analogs like S336 (pyridyl group) or Compound 76 (chlorophenyl group) .
Synthetic Efficiency: Compound 76 was synthesized in 67% yield via a standard oxalamide coupling procedure (General Procedure 1) .
Biological Activity: S336 and Compound 2225 are validated flavoring agents with umami-enhancing properties, indicating that methoxy-substituted oxalamides are viable in this role . The target compound’s lack of a pyridyl group may reduce its flavor potency but improve metabolic stability.
Metabolism and Safety: Oxalamides generally undergo hydrolysis, oxidation of aromatic/alkyl groups, and glucuronidation . The isothiazolidine dioxide group in the target compound may resist hydrolysis, prolonging its half-life compared to analogs like Compound 2225, which is rapidly cleared in rats . Safety data (NOEL values) for structurally related flavoring agents (e.g., 100 mg/kg/day for dimethoxybenzyl derivatives) suggest a high tolerance threshold, though direct studies on the target compound are lacking .
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